1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone is a chemical compound characterized by a bromine atom and a trifluoromethyl group attached to a pyridine ring, with an ethanone group at the 3-position. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination and Trifluoromethylation: The compound can be synthesized through the bromination of 2-(trifluoromethyl)pyridine followed by the introduction of an ethanone group at the 3-position. This typically involves the use of brominating agents like N-bromosuccinimide (NBS) and trifluoromethylating agents such as trifluoromethyl iodide (CF3I).
Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and trifluoromethylation steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of a different pyridine derivative.
Substitution: Substitution reactions at the bromine position are common, where nucleophiles replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: 1-(5-bromo-2-(trifluoromethyl)pyridin-3-yl)ethanoic acid.
Reduction: 1-(5-bromo-2-(trifluoromethyl)pyridin-3-yl)ethanol.
Substitution: 1-(5-azido-2-(trifluoromethyl)pyridin-3-yl)ethanone or 1-(5-iodo-2-(trifluoromethyl)pyridin-3-yl)ethanone.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand the effects of trifluoromethyl groups on biological systems.
Industry: It is utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(5-Iodo-2-(trifluoromethyl)pyridin-3-yl)ethanone: Similar structure but with an iodine atom instead of bromine.
2-(Trifluoromethyl)pyridine: A simpler compound lacking the bromine and ethanone groups.
Uniqueness: The presence of the bromine atom in 1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone provides unique reactivity compared to its chloro- and iodo- analogs. The bromine atom is more reactive and can undergo a wider range of substitution reactions, making this compound particularly versatile in synthetic applications.
Properties
IUPAC Name |
1-[5-bromo-2-(trifluoromethyl)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)6-2-5(9)3-13-7(6)8(10,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIMXIWOZUHRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.